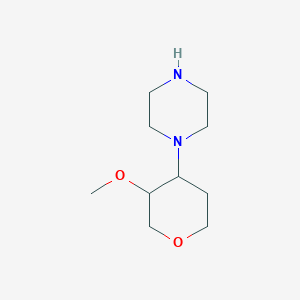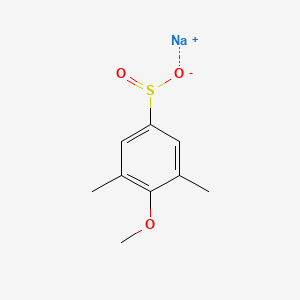
Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of 4-methoxy-3,5-dimethylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate typically involves the sulfonation of 4-methoxy-3,5-dimethylbenzene. This can be achieved through various methods, including the reaction of 4-methoxy-3,5-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is attributed to the presence of the sulfonate group, which stabilizes the negative charge and enhances reactivity .
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-methoxybenzene-1-sulfinate
- Sodium 4-chlorobenzene-1-sulfinate
- Sodium 4-methylbenzene-1-sulfinate
Comparison: Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents influence its reactivity and solubility, making it distinct from other sulfinates. For example, the methoxy group increases its electron-donating ability, while the dimethyl groups provide steric hindrance, affecting its interaction with other molecules .
Eigenschaften
Molekularformel |
C9H11NaO3S |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
sodium;4-methoxy-3,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-8(13(10)11)5-7(2)9(6)12-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
LSSFAHNBLXTSSE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


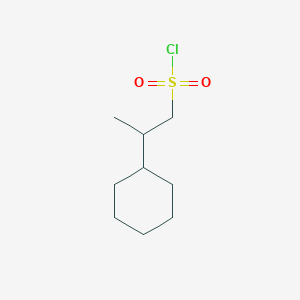

![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

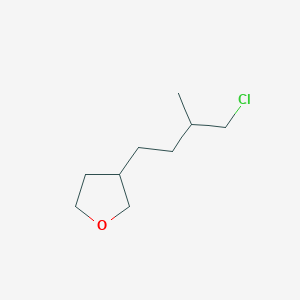
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
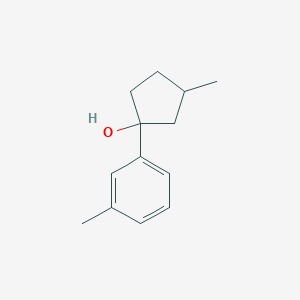
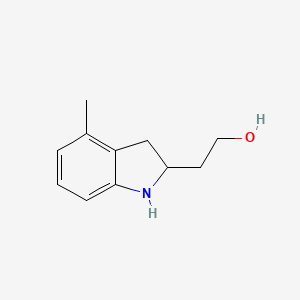
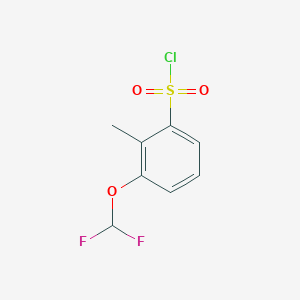
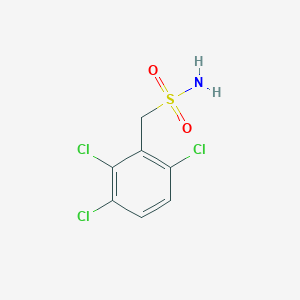
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
